molecular formula C18H13N7O4 B2974762 5-(furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034531-36-5

5-(furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2974762
CAS RN: 2034531-36-5
M. Wt: 391.347
InChI Key: KXXZFEAJKXWRDK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, an isoxazole ring, a triazolo ring, and an oxadiazole ring. These rings are common in many biologically active compounds .


Molecular Structure Analysis

The compound has a complex structure with multiple heterocyclic rings. These rings can participate in various chemical reactions and can interact with biological targets in different ways .


Chemical Reactions Analysis

Furan derivatives are known to undergo reactions such as Michael addition, intramolecular nucleophilic addition, ring opening, intramolecular Michael addition, and elimination .

Scientific Research Applications

Antimicrobial Activities

Research on azole derivatives, starting from furan-2-carbohydrazide, has led to the synthesis of compounds displaying activity against microorganisms. This research avenue explores the potential antimicrobial properties of such compounds, including derivatives related to the specified chemical structure. These compounds were synthesized and characterized through various analytical techniques, and their antimicrobial efficacy was evaluated against tested microorganisms, highlighting the chemical's relevance in developing new antimicrobial agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, Karaoglu, 2013).

Heterocyclic Chemistry and Drug Development

The synthesis of furan and triazole derivatives, starting from furan-2-carboxylic acid hydrazide, has been explored for their thiol-thione tautomerism and potential applications in drug development. These studies focus on the chemical transformations and properties of such compounds, which are pivotal in the design of new drugs with specific biological activities. The research provides insights into the structural and chemical versatility of furan-based compounds for pharmaceutical applications (Koparır, Çetin, Cansiz, 2005).

Energetic Materials

Another significant application of related compounds involves the synthesis of insensitive energetic materials based on the combination of 1,2,5- and 1,2,4-oxadiazole rings. These studies focus on the synthesis, characterization, and evaluation of the thermal stabilities and detonation performances of these materials, showcasing the potential of such chemical structures in the development of safer and more efficient energetic materials (Yu, Cheng, Ju, Lu, Lin, Yang, 2017).

Synthesis and Characterization of Heterocyclic Compounds

Research on the synthesis and characterization of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on N-(furan-2-ylmethylidene)-derivatives highlights the extensive synthetic applications of these compounds in creating heterocyclic compounds with potential biological activities. This area of research demonstrates the synthetic versatility and potential utility of such compounds in various chemical and biological research contexts (El-Essawy, Rady, 2011).

Future Directions

The study of heterocyclic compounds is a vibrant field in medicinal chemistry. Compounds with similar structures to the one you mentioned are often studied for their potential biological activities . Future research could focus on synthesizing this compound and studying its biological activity.

properties

IUPAC Name

5-(furan-2-yl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O4/c1-10-20-18(29-23-10)11-4-2-6-25-15(21-22-16(11)25)9-19-17(26)12-8-14(28-24-12)13-5-3-7-27-13/h2-8H,9H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXZFEAJKXWRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide

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